molecular formula C23H21ClFN3O4S B11312513 (4-{2-(3-Chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)(cyclopropyl)methanone

(4-{2-(3-Chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)(cyclopropyl)methanone

Cat. No.: B11312513
M. Wt: 489.9 g/mol
InChI Key: IOXFJEJVDYVTAZ-UHFFFAOYSA-N
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Description

1-[2-(3-Chlorophenyl)-4-(4-fluorobenzenesulfonyl)-1,3-oxazol-5-yl]-4-cyclopropanecarbonylpiperazine is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a fluorobenzenesulfonyl group, an oxazole ring, a cyclopropanecarbonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-chlorophenyl)-4-(4-fluorobenzenesulfonyl)-1,3-oxazol-5-yl]-4-cyclopropanecarbonylpiperazine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Fluorobenzenesulfonyl Group: This step involves the reaction of the oxazole intermediate with a fluorobenzenesulfonyl chloride under basic conditions.

    Formation of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group can be introduced through a cyclopropanation reaction.

    Attachment of the Piperazine Ring: The final step involves the coupling of the intermediate with piperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Chlorophenyl)-4-(4-fluorobenzenesulfonyl)-1,3-oxazol-5-yl]-4-cyclopropanecarbonylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(3-Chlorophenyl)-4-(4-fluorobenzenesulfonyl)-1,3-oxazol-5-yl]-4-cyclopropanecarbonylpiperazine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[2-(3-chlorophenyl)-4-(4-fluorobenzenesulfonyl)-1,3-oxazol-5-yl]-4-cyclopropanecarbonylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3-Chlorophenyl)-4-(4-fluorobenzenesulfonyl)-1,3-oxazol-5-yl]-4-cyclopropanecarbonylpiperazine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the oxazole ring and the piperazine moiety, in particular, distinguishes it from other similar compounds and may contribute to its specific interactions with biological targets.

Properties

Molecular Formula

C23H21ClFN3O4S

Molecular Weight

489.9 g/mol

IUPAC Name

[4-[2-(3-chlorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]piperazin-1-yl]-cyclopropylmethanone

InChI

InChI=1S/C23H21ClFN3O4S/c24-17-3-1-2-16(14-17)20-26-21(33(30,31)19-8-6-18(25)7-9-19)23(32-20)28-12-10-27(11-13-28)22(29)15-4-5-15/h1-3,6-9,14-15H,4-5,10-13H2

InChI Key

IOXFJEJVDYVTAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=CC=C4)Cl)S(=O)(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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